

Core Chemical Identity and Physical Characteristics

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Compound of Interest

Compound Name: (4-Bromophenyl)trimethylsilane

Cat. No.: B151686

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(4-Bromophenyl)trimethylsilane, identified by its CAS Number 6999-03-7, is a bifunctional aromatic compound that has become indispensable in synthetic chemistry.^[1] Its structure uniquely combines a brominated phenyl ring, which serves as a reactive handle for cross-coupling reactions, with a chemically robust trimethylsilyl (TMS) group.^[1] The TMS group not only enhances stability but can also modulate the electronic properties of the aromatic system or act as a directing group in subsequent transformations.^[1]

The compound typically presents as a liquid at room temperature.^[2] Its high boiling point indicates low volatility, which simplifies handling by minimizing inhalation risks under standard laboratory conditions. The density, slightly greater than water, is a fundamental property for reaction and purification planning, particularly in biphasic systems.

Table 1: Key Physical and Chemical Properties of **(4-Bromophenyl)trimethylsilane**

Property	Value	Source(s)
CAS Number	6999-03-7	[2][3][4]
Molecular Formula	C ₉ H ₁₃ BrSi	[2][4][5]
Molecular Weight	229.19 g/mol	[5][6][7]
Physical State	Liquid	[2]
Boiling Point	230.7 °C at 760 mmHg	[5]
Density	~1.22 g/mL	[2]
Flash Point	96 °C	[2]
IUPAC Name	(4-bromophenyl)-trimethylsilane	[2][6]
InChI Key	UKTSSJJZFGTCG-UHFFFAOYSA-N	[2]

| Purity | Typically ≥95-97% |[2][5] |

Caption: Chemical structure of **(4-Bromophenyl)trimethylsilane**.

Safety, Handling, and Storage Protocols

Proper handling of **(4-Bromophenyl)trimethylsilane** is crucial for ensuring laboratory safety and maintaining the compound's integrity. The compound is classified as an irritant, necessitating the use of appropriate personal protective equipment (PPE).[2][3]

Core Directives for Safe Handling:

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize potential inhalation of vapors.[3]
- Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.[3]

- Handling: Avoid direct contact with skin and eyes.[8] After handling, wash hands and any exposed skin thoroughly.[3]
- Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[5][9][10] Protecting it from moisture is vital to prevent potential hydrolysis and maintain product integrity.[3]

In the event of exposure, it is critical to consult the Safety Data Sheet (SDS) for detailed first-aid measures.[3] The SDS should be requested from the supplier and reviewed before any experimental work begins.[3]

Table 2: GHS Hazard and Precautionary Information

Category	Code	Description	Source(s)
Pictogram	GHS07	Harmful/Irritant	[2]
Signal Word	Warning		[2]
Hazard Statements	H315	Causes skin irritation	[2][3]
	H319	Causes serious eye irritation	[2][3]
	H335	May cause respiratory irritation	[2]
Precautionary Statements	P280	Wear protective gloves/eye protection/face protection	[3]
	P302+P352	IF ON SKIN: Wash with plenty of water and soap	[2]

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[2][3] |

Synthetic Utility in Drug Development and Material Science

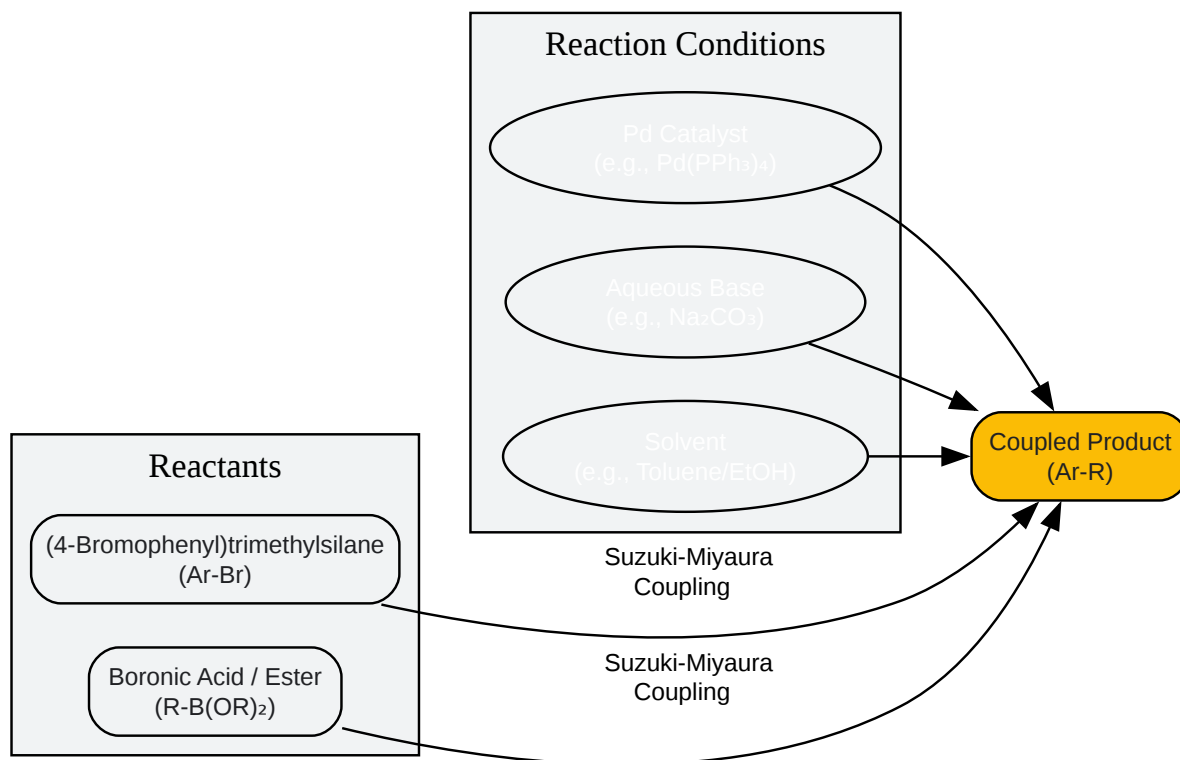
The true value of **(4-Bromophenyl)trimethylsilane** for drug development and material science lies in its bifunctional nature, which allows for sequential and controlled chemical modifications. [\[1\]](#)

A. Role in Cross-Coupling Reactions The carbon-bromine bond is a well-established reactive site for a multitude of palladium-catalyzed cross-coupling reactions, which are foundational to modern medicinal chemistry. These reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enable the precise formation of new carbon-carbon and carbon-nitrogen bonds. This capability is essential for constructing the complex aromatic and heterocyclic scaffolds that constitute the core of many active pharmaceutical ingredients (APIs). For instance, the bromine atom can be coupled with a boronic acid (Suzuki), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig) to introduce diverse functionalities.

B. Influence of the Trimethylsilyl (TMS) Group The TMS group is not merely a passive spectator. It offers several strategic advantages:

- **Stability and Solubility:** It enhances the compound's solubility in organic solvents and provides steric bulk, which can influence reaction pathways.
- **Electronic Modulation:** The silyl group can subtly alter the electron density of the aromatic ring, thereby influencing the kinetics and selectivity of reactions. [\[1\]](#)
- **Synthetic Handle:** While stable, the C-Si bond can be cleaved under specific conditions (e.g., using fluoride ions or strong electrophiles) to introduce other functional groups, a process known as protodesilylation or ipso-substitution. This adds another layer of synthetic versatility.

This dual-reactivity profile makes **(4-Bromophenyl)trimethylsilane** a powerful building block for creating libraries of complex molecules for high-throughput screening in drug discovery or for synthesizing advanced organic electronic materials like conjugated polymers for OLEDs. [\[1\]](#) [\[11\]](#)



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Caption: Workflow for a generalized Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Profile

Confirmation of the identity and purity of **(4-Bromophenyl)trimethylsilane** relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR):
 - ¹H NMR: The spectrum will show a characteristic singlet for the nine equivalent protons of the trimethylsilyl group (Si(CH₃)₃) at approximately 0.25 ppm. The aromatic region will display two doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
 - ¹³C NMR: The spectrum will show a signal for the methyl carbons of the TMS group and four signals for the aromatic carbons, two of which will be significantly more intense due to

symmetry.

- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio).[\[12\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl groups, as well as strong bands associated with the Si-C bond and the aromatic ring structure.

Researchers can find reference spectra in various databases to compare against their experimental data.[\[13\]](#)

Conclusion

(4-Bromophenyl)trimethylsilane is a cornerstone intermediate whose value is derived from its predictable reactivity and structural versatility. Its physical properties render it amenable to standard laboratory handling, while its bifunctional chemical nature provides a robust platform for complex molecular engineering. For professionals in drug discovery and material science, a comprehensive understanding of this compound's properties, safety requirements, and synthetic applications is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

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